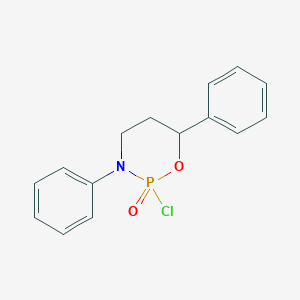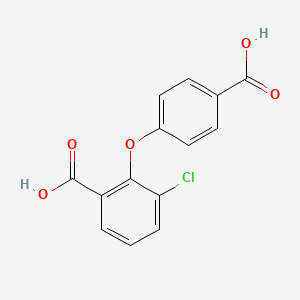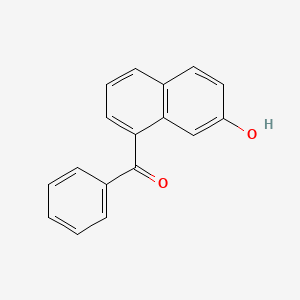
8-Benzoyl-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzoyl-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a benzoyl group attached to the 8th position of the naphthalene ring and a hydroxyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-2-naphthol typically involves the benzoylation of 2-naphthol. One common method is the Schotten-Baumann reaction, where 2-naphthol reacts with benzoyl chloride in the presence of an aqueous sodium hydroxide solution . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ether or chloroform to facilitate the separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Benzoyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group at the 2nd position can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
8-Benzoyl-2-naphthol has a wide range of applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Benzoyl-2-naphthol involves its interaction with molecular targets through its functional groups. The hydroxyl group at the 2nd position can form hydrogen bonds, while the benzoyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-Naphthol: Differing by the absence of the benzoyl group, it is a precursor in many organic syntheses.
1-Naphthol: An isomer with the hydroxyl group at the 1st position, used in similar applications but with different reactivity.
Uniqueness: 8-Benzoyl-2-naphthol is unique due to the presence of both the benzoyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
89965-29-7 |
|---|---|
Fórmula molecular |
C17H12O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(7-hydroxynaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-14-10-9-12-7-4-8-15(16(12)11-14)17(19)13-5-2-1-3-6-13/h1-11,18H |
Clave InChI |
WMTLRZHWENNJBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)
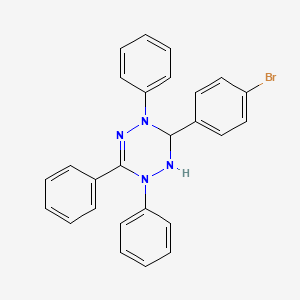
![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)

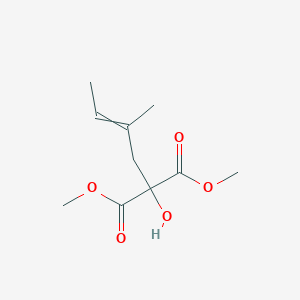
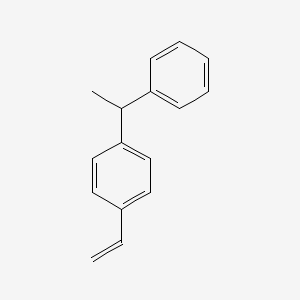
![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)

![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
